N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride
Description
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, a morpholinoethylamine moiety, and a phenylsulfonylacetamide backbone. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in preclinical studies .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2.ClH/c1-17-14-18(2)22-20(15-17)24-23(31-22)26(9-8-25-10-12-30-13-11-25)21(27)16-32(28,29)19-6-4-3-5-7-19;/h3-7,14-15H,8-13,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPHRWHSSUGCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article compiles detailed research findings, case studies, and data tables that elucidate its biological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring integrated with a morpholinoethyl group and a phenylsulfonyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 483.0 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Src Kinase Inhibition : Src family kinases are implicated in various cancer pathways. Preliminary studies show that derivatives similar to this compound exhibit inhibitory activity against Src kinases, affecting cell proliferation in cancer models .
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth in various cell lines, suggesting that it may interfere with cellular signaling pathways critical for cancer progression .
- Antimicrobial Properties : Some thiazole derivatives have been reported to possess antibacterial and antifungal activities, which may extend to this compound given its structural similarities .
Table 1: Summary of Biological Activities
Case Studies
- Src Kinase Inhibition Study :
- Anticancer Efficacy :
- Antimicrobial Testing :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Methodological Considerations
The cytotoxicity of the naphthoxy analogue was assessed using the MTT assay, a colorimetric method measuring mitochondrial activity in live cells via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide reduction . HeLa cells treated with 0.31–3.16 µM/mL of the compound for 24 hours showed dose-dependent metabolic inhibition, suggesting potent cytotoxicity .
Mechanistic Implications
- Benzothiazole vs. Naphthoxy Groups : The benzothiazole moiety in the target compound may enhance DNA intercalation or kinase inhibition due to its planar aromatic structure, whereas the naphthoxy group in the analogue could favor hydrophobic interactions with membrane-bound targets .
- Sulfonyl vs. Ether Linkages : The phenylsulfonyl group in the hydrochloride salt may improve metabolic stability compared to the ether-linked naphthoxy group, which is more prone to oxidative degradation.
Commercial Availability vs. Research Progress
While the benzothiazole derivative is marketed by multiple suppliers, its scarcity in peer-reviewed literature contrasts sharply with the naphthoxy analogue, which has undergone preliminary cytotoxic evaluation .
Q & A
Q. What are the standard synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution or amidation reactions.
- Step 3 : Sulfonylation of the acetamide moiety using phenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) .
- Step 4 : Hydrochloride salt formation via treatment with HCl in ethanol . Key considerations: Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholine protons at δ 3.4–3.7 ppm) and carbon assignments .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+ or [M-Cl]–) and fragmentation patterns .
- Elemental Analysis : To validate purity (e.g., discrepancies ≤0.3% between calculated and observed C/H/N require recrystallization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Mixed solvents (e.g., toluene:water, 8:2) enhance reactivity in azide substitutions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate amidation .
- Temperature Control : Reflux (100–110°C) for thiazole ring formation; room temperature for sulfonylation to avoid side reactions .
- Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization to isolate high-purity product .
Q. How should researchers address discrepancies in elemental analysis or spectral data?
- Case Example : If observed carbon content (60.87%) deviates from calculated values (61.07%), reprocess via recrystallization in ethanol or acetonitrile to remove impurities .
- Spectral Contradictions : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity in complex regions (e.g., morpholine vs. thiazole protons) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative/Photolytic Stress Testing : Expose to H₂O₂ (3%) or UV light (254 nm) to identify degradation products .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C suggests suitability for high-temperature formulations) .
Q. How can contradictions in reported biological activity data be resolved?
- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assay) using identical cell lines (e.g., HeLa, MCF-7) and concentrations (1–100 µM) .
- Control Variables : Ensure consistent solvent (DMSO ≤0.1% v/v) and incubation time (48–72 hours) across experiments .
- Mechanistic Studies : Use molecular docking to validate target interactions (e.g., kinase inhibition) and compare with structurally analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
